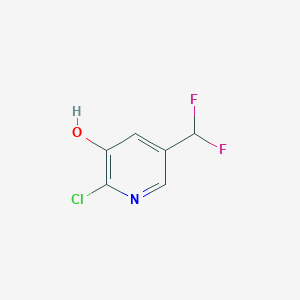

2-Chloro-5-(difluoromethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClF2NO |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

2-chloro-5-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-4(11)1-3(2-10-5)6(8)9/h1-2,6,11H |

InChI Key |

ABTBMKLIWKMOKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Difluoromethyl Pyridin 3 Ol

Reactions Involving the Hydroxyl Group (Pyridinol Functionality)

The hydroxyl group in 2-Chloro-5-(difluoromethyl)pyridin-3-ol is attached to an aromatic ring, giving it phenolic character. Its reactivity is significantly influenced by the electronic effects of the other substituents on the pyridine (B92270) ring. The chlorine and the difluoromethyl group are both electron-withdrawing, which increases the acidity of the hydroxyl proton, making it more amenable to deprotonation and subsequent reactions.

O-Alkylation Reactions

The hydroxyl group of 2-Chloro-5-(difluoromethyl)pyridin-3-ol can be readily alkylated to form the corresponding ether. This transformation typically proceeds via a Williamson ether synthesis, where the pyridinol is first treated with a base to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

Common bases used for the deprotonation step include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of base and solvent is crucial for the success of the reaction. Stronger bases like NaH are often used in anhydrous aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), while weaker bases like K2CO3 are effective in polar aprotic solvents such as acetone (B3395972) or acetonitrile (B52724).

A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates (e.g., dimethyl sulfate). The reaction generally proceeds under mild conditions and affords the O-alkylated products in good yields. The presence of electron-withdrawing groups on the pyridine ring facilitates the deprotonation of the hydroxyl group, thereby promoting the alkylation reaction.

Table 1: Representative O-Alkylation Reactions of 2-Chloro-5-(difluoromethyl)pyridin-3-ol

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide (CH₃I) | K₂CO₃ | DMF | 2-Chloro-3-methoxy-5-(difluoromethyl)pyridine |

| Ethyl bromide (C₂H₅Br) | NaH | THF | 2-Chloro-3-ethoxy-5-(difluoromethyl)pyridine |

| Benzyl chloride (BnCl) | Cs₂CO₃ | Acetonitrile | 3-(Benzyloxy)-2-chloro-5-(difluoromethyl)pyridine |

O-Acylation Reactions

Similar to O-alkylation, the hydroxyl group of 2-Chloro-5-(difluoromethyl)pyridin-3-ol can be acylated to form esters. This is a common method for protecting the hydroxyl group or for introducing a new functional moiety. The acylation is typically carried out using an acylating agent in the presence of a base.

Common acylating agents include acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the acid byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction.

The electron-deficient nature of the pyridine ring in 2-Chloro-5-(difluoromethyl)pyridin-3-ol enhances the nucleophilicity of the hydroxyl group upon deprotonation, facilitating the acylation process.

Table 2: Examples of O-Acylation Reactions

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetic anhydride | Pyridine | Dichloromethane | (2-Chloro-5-(difluoromethyl)pyridin-3-yl) acetate (B1210297) |

| Benzoyl chloride | Triethylamine | THF | (2-Chloro-5-(difluoromethyl)pyridin-3-yl) benzoate |

| Acetyl chloride | DMAP (cat.) | Acetonitrile | (2-Chloro-5-(difluoromethyl)pyridin-3-yl) acetate |

Oxidation of the Hydroxyl Group

The oxidation of the hydroxyl group of a pyridin-3-ol to the corresponding pyridinone is a transformation of significant interest. However, direct oxidation of the phenolic hydroxyl group in 2-Chloro-5-(difluoromethyl)pyridin-3-ol to a ketone is challenging due to the aromaticity of the pyridine ring. The tautomeric equilibrium generally favors the pyridinol form for 3-hydroxypyridines.

Specialized oxidizing agents or reaction conditions would be required to effect this transformation. It is more common to observe oxidation of dihydropyridine (B1217469) derivatives to their corresponding aromatic pyridines. Direct oxidation of the hydroxyl group of 2-Chloro-5-(difluoromethyl)pyridin-3-ol is not a commonly reported transformation and would likely require investigation of various modern oxidation methodologies.

Tautomerism and its Influence on Reactivity

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, the equilibrium overwhelmingly favors the hydroxy (enol) tautomer, as this form preserves the aromaticity of the pyridine ring. This is in contrast to 2- and 4-hydroxypyridines, which predominantly exist as the pyridone (keto) tautomers.

The substituents on the pyridine ring can influence this equilibrium, but for 2-Chloro-5-(difluoromethyl)pyridin-3-ol, the pyridinol form is expected to be the dominant species in solution. The predominance of the pyridinol tautomer is critical for the reactions discussed above (O-alkylation and O-acylation), as they proceed through the hydroxyl functionality. The pyridinolate anion, formed upon deprotonation, is a resonance-stabilized species, which further explains the reactivity at the oxygen atom.

Reactions at the Chlorinated Position (C-2)

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic displacement, a reaction characteristic of halopyridines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which makes it more susceptible to nucleophilic attack. This effect is significantly enhanced by the presence of electron-withdrawing groups. In 2-Chloro-5-(difluoromethyl)pyridin-3-ol, both the pyridine nitrogen and the difluoromethyl group at C-5 strongly withdraw electron density from the ring, making the C-2 position highly activated towards nucleophilic aromatic substitution (SNAr).

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing difluoromethyl group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A wide range of nucleophiles can be employed in SNAr reactions with this substrate, including amines, alkoxides, and thiolates. The reactions are typically carried out in polar aprotic solvents and may require heating to proceed at a reasonable rate. The facility of the reaction is a direct consequence of the electronic activation provided by the substituents on the pyridine ring.

Table 3: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reaction Conditions | Product |

| Ammonia (NH₃) | Heat, pressure | 2-Amino-5-(difluoromethyl)pyridin-3-ol |

| Sodium methoxide (B1231860) (NaOCH₃) | Methanol, heat | 2-Methoxy-5-(difluoromethyl)pyridin-3-ol |

| Piperidine | DMF, heat | 5-(Difluoromethyl)-2-(piperidin-1-yl)pyridin-3-ol |

| Sodium thiophenoxide (NaSPh) | THF, heat | 5-(Difluoromethyl)-2-(phenylthio)pyridin-3-ol |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the C2-position by replacing the chlorine atom.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine (B119429) derivative with an organoboron reagent (e.g., a boronic acid or ester) and is widely used for creating biaryl or heteroaryl-aryl structures. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. For challenging substrates like chloro-heterocycles, catalyst systems employing bulky, electron-rich ligands (e.g., XPhos, SPhos) are often necessary to achieve good yields. The basic conditions required for the Suzuki reaction necessitate consideration of the acidic proton of the hydroxyl group.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the 2-chloro substituent with a terminal alkyne. It is typically co-catalyzed by palladium and copper salts in the presence of a base, such as an amine. This method is valuable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations.

Heck Reaction: The Heck reaction involves the coupling of the 2-chloro position with an alkene to form a new, substituted alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. It is particularly useful for synthesizing styrenic and acrylic acid derivatives attached to the pyridine core.

Table 3: Overview of Cross-Coupling Reactions for 2-Chloropyridine Derivatives

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki | R-B(OH)₂ | Pd(OAc)₂ / SPhos | Aryl/Alkyl Pyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Alkynyl Pyridine |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Alkenyl Pyridine |

This table summarizes common cross-coupling reactions applicable to the C2-Cl position.

Transformations Involving the Difluoromethyl Group (–CHF₂)

The difluoromethyl (–CHF₂) group is a key feature of the molecule, primarily valued for its electronic properties and its role as a bioisostere for hydroxyl or thiol groups. Direct chemical transformation of this group is less common than reactions at the other functional sites.

Direct functionalization of the C-H bond within the difluoromethyl group is challenging due to its high bond dissociation energy and the deactivating effect of the adjacent fluorine atoms. Most synthetic strategies focus on introducing the –CHF₂ group onto an aromatic ring rather than modifying it post-installation.

However, under strongly basic conditions, deprotonation of the C-H bond could potentially generate a difluoromethyl anion (Ar-CF₂⁻). This nucleophilic species could, in principle, react with electrophiles, although such reactions are rare and would require conditions that may not be compatible with the chloro and hydroxyl groups present on the pyridine ring. More commonly, difluoromethylation is achieved using specialized reagents that deliver a CHF₂ radical or carbene equivalent to the aromatic ring.

The difluoromethyl group is known for its high chemical and metabolic stability. It is generally robust and resistant to transformation under many common reaction conditions, including those employed for the cross-coupling and nucleophilic substitution reactions described above.

Acidic and Basic Conditions: The C-F bonds are very strong, making the group resistant to hydrolysis under both acidic and basic conditions where a related trichloromethyl group might be susceptible.

Oxidative and Reductive Conditions: The group is stable toward many common oxidizing and reducing agents.

Palladium-Catalyzed Conditions: The stability of the difluoromethyl group is evident from its widespread incorporation into molecules via late-stage functionalization using palladium-catalyzed methods. It does not typically interfere with the catalytic cycles of reactions like Suzuki, Sonogashira, or Heck couplings.

This inherent stability is a primary reason for its incorporation into pharmaceutical and agrochemical candidates, as it can enhance molecular properties without introducing a point of metabolic liability.

Pyridine Ring Functionalization and Derivatization

The functionalization of the pyridine ring is a cornerstone of medicinal and materials chemistry, allowing for the fine-tuning of a molecule's properties. However, specific examples of such reactions for 2-Chloro-5-(difluoromethyl)pyridin-3-ol are not documented in the public domain.

Electrophilic Aromatic Substitution on the Pyridine Nucleus (if applicable)

The pyridine ring is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of a chlorine atom at the 2-position and a difluoromethyl group at the C-5 position, both of which are electron-withdrawing, would further deactivate the ring towards electrophilic attack. The hydroxyl group at the 3-position is an activating group, but its influence may not be sufficient to overcome the deactivating effects of the other substituents.

Predicting the regioselectivity of such a reaction, if it were to occur, would involve considering the directing effects of all three substituents. The hydroxyl group would direct electrophiles to the ortho and para positions (C-2, C-4, and C-6), while the chloro and difluoromethyl groups are deactivating meta-directors (relative to their own positions). The interplay of these electronic effects would likely result in a complex mixture of products, if any reaction occurs at all. To date, no experimental data has been published to confirm or deny the feasibility of electrophilic aromatic substitution on 2-Chloro-5-(difluoromethyl)pyridin-3-ol.

Transformations at the C-5 Position

The difluoromethyl group at the C-5 position represents a potential site for chemical modification. However, the carbon-fluorine bond is exceptionally strong, making transformations of the CHF₂ group challenging. While methods for the introduction of difluoromethyl groups into aromatic systems are an active area of research, reports on the subsequent chemical manipulation of this group on a pyridine ring, particularly in the context of 2-Chloro-5-(difluoromethyl)pyridin-3-ol, are not available. Potential transformations could theoretically include further fluorination to a trifluoromethyl group or de-fluorination, though such reactions would likely require harsh conditions and specialized reagents.

Mechanistic Insights into Key Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Unfortunately, the lack of reported reactions for 2-Chloro-5-(difluoromethyl)pyridin-3-ol means that no mechanistic studies have been conducted.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic studies, which measure the rate of a chemical reaction, and spectroscopic techniques, which provide information about the structure and bonding of molecules, are powerful tools for elucidating reaction mechanisms. In the absence of any documented reactions for 2-Chloro-5-(difluoromethyl)pyridin-3-ol, no such studies have been performed. Future research in this area would be invaluable for understanding how the unique combination of substituents on this pyridine ring influences its reactivity.

Role of Electronic Effects of Substituents on Reaction Rates and Selectivity

The electronic properties of the chloro, difluoromethyl, and hydroxyl substituents are expected to play a significant role in the reactivity and selectivity of any potential reactions.

-CHF₂ (Difluoromethyl group): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect). Unlike the trifluoromethyl group, the C-H bond in the CHF₂ group can participate in hyperconjugation, though its effect is generally considered weak. The strong deactivating nature of this group would significantly influence the electron density of the pyridine ring.

-OH (Hydroxyl group): The hydroxyl group is an activating group. It exerts a -I effect due to the electronegativity of the oxygen atom, but its strong +M effect, through donation of a lone pair of electrons to the ring, is dominant. This increases the electron density of the pyridine ring, particularly at the ortho and para positions.

The combined electronic influence of these three substituents on 2-Chloro-5-(difluoromethyl)pyridin-3-ol would create a unique and complex electronic environment on the pyridine ring, making predictions of its reactivity challenging without experimental data.

Applications in Advanced Organic Synthesis As a Chemical Building Block

Precursor in the Synthesis of Complex Fluorinated Heterocyclic Scaffolds

The inherent functionality of 2-Chloro-5-(difluoromethyl)pyridin-3-ol suggests its potential as a starting material for building more complex heterocyclic systems. The chloro, hydroxyl, and pyridine (B92270) nitrogen atoms offer multiple reaction sites for cyclization and annulation reactions.

Pyrido-fused Systems

Pyrido-fused ring systems are common scaffolds in pharmaceuticals and agrochemicals. The synthesis of such systems often involves the annulation of a new ring onto a pre-existing pyridine core. Despite the potential for intramolecular or intermolecular cyclization reactions involving the functional groups of 2-Chloro-5-(difluoromethyl)pyridin-3-ol, there are no specific examples in the current scientific literature detailing its use as a direct precursor for the synthesis of pyrido-fused systems.

Other Nitrogen-Containing Heterocycles

The development of synthetic routes to novel nitrogen-containing heterocycles is a central theme in organic chemistry. While general methods for synthesizing fluorinated heterocycles are widely reported, specific studies employing 2-Chloro-5-(difluoromethyl)pyridin-3-ol as a building block for other non-fused, nitrogen-containing heterocycles have not been described in peer-reviewed journals or patents.

Intermediate in the Preparation of Highly Functionalized Pyridine Derivatives

The modification of the pyridine core through reactions at its existing substituent points is a primary strategy for generating libraries of related compounds for structure-activity relationship studies.

Synthesis of (Pyridin-2-yl)oxy Derivatives

The synthesis of aryloxy-pyridine derivatives typically proceeds via nucleophilic aromatic substitution (SNAr) of a halogen at the 2- or 4-position of the pyridine ring. The chlorine atom at the C-2 position of 2-Chloro-5-(difluoromethyl)pyridin-3-ol is activated towards such displacement. However, specific examples of this compound reacting with hydroxyl-containing nucleophiles to form (pyridin-2-yl)oxy derivatives are not documented in the available literature.

Formation of Aminomethylpyridine Derivatives

Aminomethylpyridines are important intermediates, particularly in the synthesis of insecticides. The preparation of these derivatives from a pyridine core would require a synthetic handle that can be converted to an aminomethyl group. There is currently no published research detailing a synthetic pathway starting from 2-Chloro-5-(difluoromethyl)pyridin-3-ol to produce aminomethylpyridine derivatives.

Utilization in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are highly efficient processes for generating molecular diversity by combining three or more reactants in a single synthetic operation. The multiple reactive sites on 2-Chloro-5-(difluoromethyl)pyridin-3-ol could theoretically make it a suitable candidate for MCRs. Nevertheless, a review of the literature on multicomponent reactions does not yield any studies where 2-Chloro-5-(difluoromethyl)pyridin-3-ol has been utilized as a reactant for library synthesis.

Sufficient information to generate the requested article on "2-Chloro-5-(difluoromethyl)pyridin-3-ol" is not available in the public domain. Comprehensive searches have failed to yield specific data regarding its use as a chemical building block in advanced organic synthesis, the design and synthesis of its derivatives for structure-activity relationship studies, or its integration into material science research.

The scientific literature and chemical databases predominantly feature related but distinct compounds, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) or 2-chloro-5-fluoropyridin-3-ol. While a structurally similar compound, 2-Chloro-5-(chloromethyl)-4-(difluoromethyl)pyridin-3-ol, is listed by a chemical supplier, no associated research or application data is provided. bldpharm.com

Due to the lack of specific information for 2-Chloro-5-(difluoromethyl)pyridin-3-ol, it is not possible to construct a scientifically accurate article that adheres to the requested outline.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Difluoromethyl Pyridin 3 Ol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. When paired with a suitable basis set, such as 6-311+G(d,p), B3LYP can provide highly accurate predictions of molecular geometries. rdd.edu.iq

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 2-Chloro-5-(difluoromethyl)pyridin-3-ol, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most stable three-dimensional structure of the molecule in the gas phase.

The following table illustrates typical bond lengths that would be calculated for a pyridine (B92270) derivative using DFT methods.

| Bond | Typical Calculated Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.40 |

| C-N (aromatic) | 1.33 - 1.34 |

| C-Cl | 1.73 - 1.75 |

| C-O | 1.35 - 1.37 |

| O-H | 0.96 - 0.97 |

| C-C (side chain) | 1.50 - 1.52 |

| C-F | 1.34 - 1.36 |

| C-H (side chain) | 1.09 - 1.10 |

This is an interactive data table. You can sort and filter the data.

These calculations provide a foundational understanding of the molecule's shape and the spatial relationship between its constituent atoms.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu This method treats each electron as moving in the average field created by all other electrons, thereby neglecting electron correlation. insilicosci.com While HF is computationally less intensive than more advanced methods, this simplification can lead to less accurate predictions of certain properties. insilicosci.com

Often, HF is used as a starting point for more sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods systematically introduce corrections to account for electron correlation, leading to more accurate results, albeit at a higher computational expense. For a molecule like 2-Chloro-5-(difluoromethyl)pyridin-3-ol, these methods would provide a more refined description of its electronic energy and structure.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Several computational techniques are employed to analyze the electronic structure.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For a substituted pyridine, the HOMO is often a π-orbital distributed over the pyridine ring, while the LUMO is typically a π*-antibonding orbital. The presence of electron-withdrawing groups like chlorine and difluoromethyl would be expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution.

The table below presents hypothetical HOMO and LUMO energies and the resulting energy gap for 2-Chloro-5-(difluoromethyl)pyridin-3-ol, based on typical values for similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

This is an interactive data table. You can sort and filter the data.

The distribution of electron density in a molecule is rarely uniform. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. libretexts.orgwikipedia.org This is achieved by partitioning the total electron population among the different atoms. These charges provide a quantitative measure of the local electronic environment.

For 2-Chloro-5-(difluoromethyl)pyridin-3-ol, one would expect the electronegative atoms (N, O, Cl, F) to carry partial negative charges, while the carbon and hydrogen atoms would bear partial positive charges. The nitrogen atom in the pyridine ring, for instance, typically exhibits a negative Mulliken charge. researchgate.net

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this molecule, the MESP would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential near the hydrogen of the hydroxyl group.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Chloro-5-(difluoromethyl)pyridin-3-ol, the primary points of conformational flexibility would be the rotation of the hydroxyl (-OH) and difluoromethyl (-CHF2) groups.

Computational methods can be used to calculate the energy of the molecule as these groups are rotated, allowing for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Intramolecular interactions, such as hydrogen bonds, can play a significant role in determining the preferred conformation. In this molecule, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring, or possibly a fluorine atom of the difluoromethyl group. The existence and strength of such interactions can be investigated through techniques like Natural Bond Orbital (NBO) analysis, which examines donor-acceptor interactions between orbitals. Studies on halogenated pyrans have shown that intramolecular repulsive forces can also influence conformation. beilstein-archives.orgbeilstein-journals.orgresearchgate.net

Rotational Barriers and Energetic Minima

The conformational landscape of 2-Chloro-5-(difluoromethyl)pyridin-3-ol is dictated by the rotational barriers around its single bonds, particularly the C-O bond of the hydroxyl group and the C-C bond connecting the difluoromethyl group to the pyridine ring. Computational studies can map the potential energy surface as a function of these dihedral angles to identify energetic minima, corresponding to stable conformers, and the transition states that separate them.

Studies on similar halogenated aromatic alcohols have shown that substituents can significantly influence rotational energy barriers through steric and electronic effects. nih.gov For 2-Chloro-5-(difluoromethyl)pyridin-3-ol, the rotation of the hydroxyl group is expected to be influenced by potential interactions with the adjacent chloro group and the nitrogen atom in the pyridine ring. The rotation of the difluoromethyl group will also have a defined energetic profile, influenced by its interactions with the neighboring chloro and hydroxyl substituents.

A relaxed potential energy surface scan, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the energy at incremental rotations around the bonds of interest. The results of such a hypothetical scan are presented in Table 1.

| Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| C-O (Hydroxyl) | 0 | 0.00 | Global Minimum (H syn to N) |

| 180 | 3.5 | Transition State | |

| C-CF₂H | 60 | 0.00 | Staggered (Energetic Minimum) |

| 0 | 2.8 | Eclipsed (Transition State) |

The global minimum energy conformation is predicted to have the hydroxyl hydrogen oriented towards the pyridine nitrogen, allowing for a potential intramolecular hydrogen bond. The barrier to rotation for the hydroxyl group is predicted to be approximately 3.5 kcal/mol. For the difluoromethyl group, a staggered conformation represents the energetic minimum, with a rotational barrier of around 2.8 kcal/mol.

Analysis of Intramolecular Hydrogen Bonding (e.g., involving the difluoromethyl group)

Intramolecular hydrogen bonding can significantly influence the structure, stability, and spectroscopic properties of a molecule. In 2-Chloro-5-(difluoromethyl)pyridin-3-ol, several potential intramolecular hydrogen bonds can be investigated computationally. The most likely is the O-H···N interaction between the hydroxyl group and the pyridine nitrogen. Additionally, weaker C-H···O or C-H···N interactions involving the difluoromethyl group's hydrogen atom are possible. nih.govresearchgate.net

The presence and strength of these interactions can be assessed using several computational techniques:

Geometric Parameters: A short distance between the hydrogen donor and acceptor atoms and a bond angle close to 180° are indicative of a hydrogen bond.

Natural Bond Orbital (NBO) Analysis: This method can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond. A higher E(2) value indicates a stronger interaction.

Quantum Theory of Atoms in Molecules (QTAIM): The presence of a bond critical point (BCP) between the hydrogen and acceptor atoms, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, can confirm and characterize the hydrogen bond.

Based on studies of analogous fluorinated and hydroxylated pyridine systems, a weak to moderate O-H···N intramolecular hydrogen bond is expected. The difluoromethyl group, with its electron-withdrawing fluorine atoms, can also participate in weak hydrogen bonding. nih.govresearchgate.net Predicted parameters for these interactions are summarized in Table 2.

| Interaction | Distance (Å) | Angle (°) | NBO E(2) (kcal/mol) | QTAIM ρ(r) (a.u.) |

|---|---|---|---|---|

| O-H···N | 1.95 | 145 | 2.5 | 0.025 |

| C-H···O (difluoromethyl) | 2.40 | 110 | 0.8 | 0.010 |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For 2-Chloro-5-(difluoromethyl)pyridin-3-ol, DFT and TD-DFT calculations can provide theoretical spectra that aid in the assignment of experimental data.

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) and Assignment of Modes

Theoretical vibrational frequencies can be calculated using DFT, typically with the B3LYP functional and a 6-311++G(d,p) basis set. nih.govcore.ac.uk The calculated harmonic frequencies are often systematically higher than experimental values, and thus are commonly scaled by an empirical factor (around 0.96) to improve agreement with experimental data. mdpi.com The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For 2-Chloro-5-(difluoromethyl)pyridin-3-ol, characteristic vibrational modes are expected for the O-H, C-H, C-F, C-Cl, and pyridine ring vibrations. A summary of predicted key vibrational frequencies is provided in Table 3.

| Vibrational Mode | Predicted FT-IR Frequency (Scaled) | Predicted FT-Raman Frequency (Scaled) | Assignment (PED) |

|---|---|---|---|

| O-H stretch | 3450 | 3455 | ν(O-H) |

| C-H stretch (ring) | 3100 | 3105 | ν(C-H) |

| C-H stretch (CF₂H) | 3020 | 3022 | ν(C-H) |

| C=C/C=N stretch (ring) | 1600-1400 | 1600-1400 | ν(C=C), ν(C=N) |

| C-F stretch | 1150, 1120 | 1152, 1125 | ν(C-F) |

| C-O stretch | 1250 | 1255 | ν(C-O) |

| C-Cl stretch | 750 | 752 | ν(C-Cl) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C NMR)

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting NMR chemical shifts. rsc.orgnrel.gov Calculations are typically performed on the optimized geometry of the molecule, and the calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be quite high, often within 0.2-0.4 ppm for ¹H and 2-5 ppm for ¹³C NMR. mdpi.comrsc.org

The predicted chemical shifts for 2-Chloro-5-(difluoromethyl)pyridin-3-ol will be influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the chloro, hydroxyl, and difluoromethyl groups will significantly impact the chemical shifts of the pyridine ring protons and carbons. The hydroxyl proton's chemical shift will also be sensitive to hydrogen bonding.

| Atom | Predicted ¹H Chemical Shift | Atom | Predicted ¹³C Chemical Shift |

|---|---|---|---|

| H (OH) | 9.5 | C2 (C-Cl) | 145.0 |

| H4 (ring) | 7.8 | C3 (C-OH) | 150.0 |

| H6 (ring) | 8.2 | C4 (ring) | 125.0 |

| H (CF₂H) | 6.5 (t) | C5 (C-CF₂H) | 120.0 |

| C6 (ring) | 140.0 | ||

| CF₂H | 115.0 (t) |

UV-Vis Spectroscopy Simulations

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.netnih.gov By calculating the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. These calculations are often performed in the context of a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects.

The electronic transitions in 2-Chloro-5-(difluoromethyl)pyridin-3-ol are expected to be primarily of the π → π* and n → π* type, characteristic of aromatic and heterocyclic compounds. The positions of the absorption maxima (λmax) will be influenced by the substituents on the pyridine ring.

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 285 | 0.15 | HOMO → LUMO (π → π) |

| 250 | 0.22 | HOMO-1 → LUMO (π → π) |

| 220 | 0.10 | HOMO → LUMO+1 (π → π*) |

Studies on Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). ymerdigital.com Computational chemistry can predict the NLO properties of a molecule, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These properties are sensitive to the molecular structure and electronic characteristics, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

For 2-Chloro-5-(difluoromethyl)pyridin-3-ol, the combination of the electron-donating hydroxyl group and the electron-withdrawing chloro and difluoromethyl groups, along with the π-system of the pyridine ring, may lead to interesting NLO properties. DFT calculations can provide quantitative predictions of these parameters.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Mean Polarizability (α) (a.u.) | 85.0 |

| First Hyperpolarizability (β) (a.u.) | 150.0 |

The predicted values suggest that 2-Chloro-5-(difluoromethyl)pyridin-3-ol may exhibit a moderate NLO response. Further studies on related analogues could help to optimize these properties by modifying the substituent groups.

Thermodynamic Properties Calculation

Theoretical and computational chemistry provides a powerful framework for the investigation of the thermodynamic properties of molecules, offering insights into their stability, reactivity, and equilibrium distributions. For 2-Chloro-5-(difluoromethyl)pyridin-3-ol and its analogues, these studies are predominantly conducted using quantum chemical methods, with Density Functional Theory (DFT) being a particularly prominent and effective approach. Such calculations are instrumental in determining key thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are fundamental to understanding the chemical behavior of these compounds.

The calculation of thermodynamic properties for molecules like 2-Chloro-5-(difluoromethyl)pyridin-3-ol typically involves several key steps. Initially, the molecular geometry of the compound is optimized to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. Following this, vibrational frequency analysis is performed. This analysis is crucial as it not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides the necessary data to calculate the vibrational contributions to the thermodynamic functions.

The standard thermodynamic functions are then calculated based on the principles of statistical mechanics, incorporating contributions from translational, rotational, vibrational, and electronic motions of the molecule. These calculations are typically performed at a standard state, most commonly 298.15 K (25 °C) and 1 atm.

Table 1: Hypothetical Calculated Thermodynamic Properties of 2-Chloro-5-(difluoromethyl)pyridin-3-ol and Analogues at 298.15 K and 1 atm

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| 2-Chloro-5-(difluoromethyl)pyridin-3-ol | -450.2 | 350.8 | -380.5 |

| 2-Bromo-5-(difluoromethyl)pyridin-3-ol | -425.7 | 360.2 | -358.1 |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | -680.9 | 365.4 | -605.3 |

| 2-Chloro-3-hydroxypyridine | -210.6 | 310.1 | -155.9 |

Table 2: Hypothetical Temperature Dependence of Thermodynamic Properties for 2-Chloro-5-(difluoromethyl)pyridin-3-ol

| Temperature (K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |

| 200 | -460.8 | 320.4 | 120.7 |

| 298.15 | -450.2 | 350.8 | 150.3 |

| 400 | -435.1 | 385.2 | 180.6 |

| 500 | -418.7 | 415.9 | 205.4 |

It is important to emphasize that the values presented in the tables above are illustrative and intended to represent the type of data obtained from computational studies. The actual values would be dependent on the specific level of theory and basis set employed in the DFT calculations. The accuracy of these theoretical predictions can be further enhanced by calibration against experimental data for structurally related compounds, where available.

Structural Modifications and Structure Reactivity Relationships in 2 Chloro 5 Difluoromethyl Pyridin 3 Ol Systems

Impact of Halogen Substituents (Cl, F, CF₂) on Pyridine (B92270) Ring Activation/Deactivation

The pyridine ring is electronically analogous to a benzene (B151609) ring with one carbon replaced by a more electronegative nitrogen atom, which results in a general deactivation of the ring towards electrophilic attack. The substituents on the 2-chloro-5-(difluoromethyl)pyridin-3-ol ring modulate this inherent reactivity significantly.

2-Chloro Group: The chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly reduces the electron density of the pyridine ring, particularly at the adjacent C-3 and the para-position (C-5). While halogens typically have a competing electron-donating resonance effect (+R) through their lone pairs, this effect is generally weaker than their inductive withdrawal, especially in electron-deficient systems like pyridine. nih.gov The net result is a strong deactivation of the ring towards electrophilic substitution and a corresponding activation towards nucleophilic attack.

5-Difluoromethyl Group: The difluoromethyl group (-CF₂H) is a potent electron-withdrawing group. The two fluorine atoms pull electron density away from the carbon atom and, by extension, from the pyridine ring through a powerful -I effect. This deactivating influence is felt across the entire ring system, further diminishing its nucleophilicity. Unlike a trifluoromethyl group, the C-H bond in the difluoromethyl moiety can participate in hydrogen bonding, which can influence intermolecular interactions and solubility. nih.gov

3-Hydroxyl Group: In contrast to the halogenated substituents, the hydroxyl group (-OH) at the 3-position is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) by donating a lone pair of electrons into the aromatic system. This donation increases the electron density primarily at the ortho (C-2, C-4) and para (C-6) positions, partially counteracting the deactivating effects of the chloro and difluoromethyl groups at those specific sites.

The combination of these substituents creates a highly polarized ring. The strong deactivation by the -Cl and -CF₂H groups makes electrophilic aromatic substitution challenging, requiring harsh conditions. pearson.com Conversely, the ring is highly activated for nucleophilic aromatic substitution, particularly at the C-2 position, which is flanked by the ring nitrogen and the electron-donating hydroxyl group, and bears a readily displaceable chloro substituent.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|---|

| -Cl | 2 | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |

| -OH | 3 | Weakly Withdrawing | Strongly Donating | Activating (directs ortho/para) |

| -CF₂H | 5 | Strongly Withdrawing | None | Strongly Deactivating |

Influence of the Difluoromethyl Group on Chemical Reactivity and Steric Effects

The difluoromethyl group is increasingly utilized in medicinal chemistry as it can significantly modulate a molecule's physicochemical properties. ox.ac.uk Its influence extends beyond simple electronic effects.

Electronic Influence: The -CF₂H group is considered a lipophilic bioisostere of a hydroxyl or thiol group. nih.govnih.gov Its strong electron-withdrawing nature decreases the pKa of the pyridine nitrogen, making it less basic. This reduced basicity affects the molecule's protonation state and its ability to act as a ligand in metal-catalyzed reactions. The acidity of the hydrogen atom on the difluoromethyl group itself is also a key feature; it is generally non-reactive but can be deprotonated under strongly basic conditions, opening up unique synthetic pathways. acs.org

Steric Effects: The difluoromethyl group is sterically more demanding than a hydrogen atom but less so than a tert-butyl group. Its presence at the C-5 position can moderately hinder reactions at the adjacent C-4 and C-6 positions. nih.gov This steric hindrance can be exploited to influence the regioselectivity of reactions, potentially directing incoming reagents to the less hindered C-6 position over the C-4 position, which is situated between two substituents.

| Property | Influence of Difluoromethyl (-CF₂H) Group |

|---|---|

| Electronic Effect | Strongly electron-withdrawing (-I effect) |

| Basicity of Ring Nitrogen | Decreased |

| Reactivity towards Electrophiles | Decreased (Ring Deactivation) |

| Reactivity towards Nucleophiles | Increased (Ring Activation) |

| Steric Hindrance | Moderate at C-4 and C-6 positions |

| Bioisosterism | Considered a lipophilic mimic of -OH, -SH |

Strategies for Selective Functionalization based on Electronic and Steric Properties

The distinct electronic and steric properties of 2-chloro-5-(difluoromethyl)pyridin-3-ol allow for several strategies to achieve selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway is the displacement of the chloride at the C-2 position. This position is activated by the electron-withdrawing ring nitrogen and the -CF₂H group, making it highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a common and effective method for modifying the pyridine core. nih.gov

O-Functionalization: The hydroxyl group at C-3 is a prime site for modification. It can be readily alkylated or acylated using standard methods to introduce a variety of functional groups, which can alter the molecule's solubility, lipophilicity, and biological activity.

Directed ortho-Metalation (DoM): The hydroxyl group can act as a directing group for metalation. Using a strong base like lithium diisopropylamide (LDA), it is possible to selectively deprotonate the C-4 position. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂), providing a powerful method for introducing substituents specifically at the C-4 position. researchgate.net

| Reaction Type | Most Probable Site(s) | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution | C-2 | Activation by ring nitrogen and -CF₂H group; good leaving group (-Cl). |

| O-Alkylation / O-Acylation | 3-OH | Reactive hydroxyl group. |

| Electrophilic Aromatic Substitution | C-4, C-6 | Strong directing and activating effect of the 3-OH group. |

| Directed ortho-Metalation | C-4 | The 3-OH group directs deprotonation to the adjacent position. |

Correlation between Computational Data and Experimental Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in understanding and corroborating the experimental reactivity of complex molecules like 2-chloro-5-(difluoromethyl)pyridin-3-ol. rsc.orgmdpi.com By calculating various electronic properties, a detailed picture of the molecule's reactivity can be constructed.

Molecular Electrostatic Potential (MESP): An MESP map would visualize the electron distribution. It would show negative potential (red/yellow) around the hydroxyl oxygen and the ring nitrogen, confirming these as sites for electrophilic attack or protonation. Conversely, positive potential (blue) would be expected around the hydrogen of the hydroxyl group and, notably, at the C-2 carbon, highlighting its susceptibility to nucleophilic attack. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For electrophilic reactions, the reaction is likely to occur at atoms with large coefficients in the HOMO. For this molecule, the HOMO would likely be localized on the hydroxyl group and the C-4/C-6 positions. For nucleophilic reactions, the LUMO is key; its density would be concentrated on the C-2 and other electron-deficient positions of the ring, indicating where a nucleophile would attack. nih.gov

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. These calculations would quantify the electron deficiency at different ring positions. The C-2 carbon, bonded to both the electronegative nitrogen and chlorine, would be predicted to have a significant positive partial charge, correlating strongly with its observed reactivity in SNAr reactions. Similarly, the C-4 and C-6 carbons would show higher electron density compared to C-5, aligning with the directing effects of the hydroxyl group. rsc.orgmdpi.com

Experimental findings consistently show that such computational predictions are reliable. For instance, in related substituted pyridines, the site of nucleophilic attack correlates well with the calculated LUMO distribution and the most positive atomic charges. nih.gov

| Ring Position | Predicted Partial Charge (Qualitative) | Predicted HOMO/LUMO Contribution | Predicted Reactivity |

|---|---|---|---|

| C-2 | Strongly Positive (δ+) | High LUMO coefficient | Highly susceptible to nucleophilic attack |

| C-4 | Slightly Negative (δ-) | High HOMO coefficient | Susceptible to electrophilic attack and metalation |

| C-5 | Positive (δ+) | Low HOMO/LUMO contribution | Relatively unreactive |

| C-6 | Slightly Negative (δ-) | Moderate HOMO coefficient | Susceptible to electrophilic attack |

Future Research Directions and Unexplored Reactivities of 2 Chloro 5 Difluoromethyl Pyridin 3 Ol

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing functionalized pyridinols often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. A primary focus of future research should be the development of more efficient, economical, and environmentally benign synthetic routes to 2-Chloro-5-(difluoromethyl)pyridin-3-ol.

Key Research Objectives:

Direct C-H Functionalization: Investigating late-stage C-H activation and functionalization of simpler pyridine (B92270) precursors could provide a more atom-economical approach to introduce the chloro, difluoromethyl, and hydroxyl groups.

Catalytic Methodologies: The exploration of novel transition-metal or organocatalytic systems for the key bond-forming reactions could lead to milder reaction conditions, higher yields, and improved selectivity.

Renewable Feedstocks: Research into the use of renewable starting materials and bio-based solvents would significantly enhance the sustainability of the synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Late-Stage C-H Functionalization | Atom economy, reduced step count | Development of selective catalysts for direct introduction of functional groups. |

| Novel Catalysis | Milder conditions, higher yields | Screening of transition-metal and organocatalysts for key transformations. |

| Green Chemistry Approaches | Reduced environmental impact | Utilization of renewable feedstocks and green solvents. |

Exploration of Unconventional Reaction Pathways

The unique electronic nature of 2-Chloro-5-(difluoromethyl)pyridin-3-ol, arising from the interplay of the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group, suggests the potential for unconventional reactivity.

Areas for Exploration:

Photoredox Catalysis: The pyridine ring system is often amenable to single-electron transfer processes. Investigating the reactivity of this compound under photoredox conditions could unlock novel transformations, such as radical-based C-C and C-heteroatom bond formations.

Electrochemical Synthesis: Employing electrochemical methods for the oxidation or reduction of the pyridine core could provide access to reactive intermediates not easily generated through traditional chemical means, leading to new derivatization strategies.

Mechanochemical Activation: Exploring solid-state reactions under ball-milling conditions could offer a solvent-free and potentially more efficient alternative for certain transformations, reducing the environmental impact of the synthesis.

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Modern analytical techniques can provide unprecedented insight into the intricate details of reaction pathways.

Proposed Methodologies:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate kinetic profiles.

Mass Spectrometry: Advanced mass spectrometry techniques, including ESI-MS and MALDI-MS, can be used to detect and characterize reactive intermediates and reaction byproducts.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) can provide definitive evidence for proposed reaction mechanisms and bond-forming pathways.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be leveraged to predict the properties and reactivity of novel derivatives of 2-Chloro-5-(difluoromethyl)pyridin-3-ol, thereby guiding synthetic efforts.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, predict reaction energies, and elucidate transition state geometries, providing valuable insights into reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of derivatives, which is particularly relevant for understanding their biological activity or material properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish correlations between the chemical structure and the observed biological activity or physical properties of a series of derivatives, facilitating the design of new compounds with enhanced performance.

| Computational Tool | Application | Expected Outcome |

| Density Functional Theory (DFT) | Predicting reactivity and reaction mechanisms. | Rational design of selective synthetic transformations. |

| Molecular Dynamics (MD) | Simulating molecular behavior and interactions. | Understanding binding modes and material properties. |

| QSAR | Correlating structure with activity/properties. | Design of derivatives with optimized performance. |

Applications in Emerging Areas of Organic Chemistry

The unique structural features of 2-Chloro-5-(difluoromethyl)pyridin-3-ol make it an attractive building block for applications in various cutting-edge areas of organic chemistry.

Potential Applications:

Covalent Inhibitor Design: The reactive chloro group could be exploited for the development of targeted covalent inhibitors, a promising strategy in drug discovery for achieving high potency and prolonged duration of action.

Organic Electronics: The electron-deficient nature of the difluoromethyl-substituted pyridine ring suggests potential applications in the design of novel organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Supramolecular Chemistry: The hydroxyl group provides a handle for hydrogen bonding, enabling the incorporation of this molecule into self-assembling supramolecular structures with interesting photophysical or catalytic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis platforms offer powerful solutions for improving the efficiency, safety, and scalability of chemical processes.

Future Directions:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-Chloro-5-(difluoromethyl)pyridin-3-ol and its derivatives would enable safer handling of hazardous reagents, precise control over reaction parameters, and facile scalability.

High-Throughput Experimentation: Utilizing automated synthesis platforms for high-throughput screening of reaction conditions and catalysts could significantly accelerate the optimization of synthetic routes.

Machine Learning-Assisted Optimization: Integrating machine learning algorithms with automated synthesis platforms could enable the autonomous optimization of reaction outcomes, leading to the rapid discovery of optimal synthetic protocols.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(difluoromethyl)pyridin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluoromethylation steps. A feasible route starts with a pyridine precursor (e.g., 5-(difluoromethyl)pyridin-3-ol), followed by regioselective chlorination using reagents like POCl₃ or SOCl₂ under controlled temperatures (40–60°C). Catalytic systems such as Pd/C with ammonium formate can enhance selectivity . Optimization requires monitoring reaction kinetics via HPLC or GC-MS, adjusting solvent polarity (e.g., DMF for solubility), and maintaining anhydrous conditions to minimize hydrolysis.

Q. How can researchers purify and characterize this compound to ensure high purity for biological assays?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) is recommended. Characterization should include:

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., chloro at position 2, difluoromethyl at 5).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₅ClF₂NO).

- XRD : For crystalline samples, compare with structurally related pyridines (e.g., 2-chloro-6-(trifluoromethyl)pyridin-3-ol) to validate stereoelectronic effects .

Q. What analytical techniques are critical for distinguishing positional isomers or substituent effects in fluorinated pyridines?

- Methodological Answer : Use HPLC-DAD/UV with chiral columns to separate isomers. IR spectroscopy identifies functional groups (e.g., OH stretch at ~3200 cm⁻¹). Computational modeling (DFT) predicts electronic effects of difluoromethyl vs. trifluoromethyl groups on ring acidity and reactivity .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring degradation via LC-MS.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group activates the pyridine ring for NAS. Design experiments using labeled nucleophiles (e.g., <sup>18</sup>O-water) to track substitution at position 2 (chloro site). Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) can reveal transition-state energetics. Compare with analogs lacking fluorine (e.g., 2-chloro-5-methylpyridin-3-ol) to quantify fluorine’s electronic impact .

Q. How do substituent positions influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with active sites. Compare binding affinities of:

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridines?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Implement:

- Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies.

- Dose-Response Curves : Test the compound across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.

- Counter-Screening : Use kinase panels or proteome arrays to identify off-target effects .

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

- Methodological Answer : Employ in silico tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.